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Compound of Interest

Compound Name: 2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of a-Chlorobutyrophenone, also known as 2-chloro-1-phenylbutan-1-one. This compound
serves as a valuable intermediate in organic synthesis. This document outlines detailed
experimental protocols, key characterization data, and relevant chemical workflows.

Introduction to a-Chlorobutyrophenone

a-Chlorobutyrophenone (IUPAC name: 2-chloro-1-phenylbutan-1-one) is an a-haloketone
derivative of butyrophenone. a-Haloketones are highly versatile building blocks in organic
chemistry due to their electrophilic nature, enabling a wide range of transformations including
nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of
pharmaceuticals and other complex organic molecules.

Synthesis of a-Chlorobutyrophenone

The synthesis of a-Chlorobutyrophenone is typically achieved in a two-step process. The first
step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation,
followed by the selective chlorination at the alpha (a) position of the ketone.
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Caption: Overall synthesis workflow for a-Chlorobutyrophenone.

Experimental Protocol: Step 1 - Synthesis of
Butyrophenone

This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor.

[1](21(3]

e Reagents and Materials:

o

Anhydrous Benzene (solvent and reactant)

[¢]

Butyryl chloride

[¢]

Anhydrous Aluminum chloride (AICI3)

o

5% Hydrochloric acid (HCI)
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o Saturated sodium bicarbonate solution (NaHCOs)
o Anhydrous magnesium sulfate (MgSQOa)

o Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel

e Procedure:

o Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the
apparatus from atmospheric moisture with a drying tube.

o Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the
mixture in an ice bath with stirring.

o Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of
addition should be controlled to maintain the reaction temperature below 10°C.

o After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for several hours until the reaction is complete (monitored by TLC).

o Carefully pour the reaction mixture onto crushed ice containing concentrated HCI to
decompose the aluminum chloride complex.

o Transfer the mixture to a separatory funnel. Separate the organic layer and wash it
sequentially with water, 5% NaHCOs solution, and finally with brine.

o Dry the organic layer over anhydrous MgSOQa, filter, and remove the solvent (benzene)
under reduced pressure.

o The resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Step 2 - a-Chlorination of
Butyrophenone

This protocol describes the selective chlorination of butyrophenone at the alpha-position.

¢ Reagents and Materials:
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[e]

Butyrophenone

o

Sulfuryl chloride (SO2Clz2)

[¢]

Anhydrous dichloromethane (DCM) or other inert solvent

[¢]

Round-bottom flask, dropping funnel, ice bath

e Procedure:

o Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a round-
bottom flask equipped with a dropping funnel and a gas outlet to vent HCIl and SOa.

o Cool the solution in an ice bath.

o Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone
solution.

o After the addition is complete, allow the reaction to stir at room temperature while
monitoring its progress by TLC or GC.

o Once the reaction is complete, carefully add water to quench any unreacted sulfuryl
chloride.

o Separate the organic layer, wash with water and brine, and dry over anhydrous MgSOa.

o Remove the solvent under reduced pressure to yield crude a-Chlorobutyrophenone, which
can be further purified by vacuum distillation or column chromatography.

Mechanism of Acid-Catalyzed a-Halogenation

The a-halogenation of ketones in the presence of an acid catalyst proceeds through an enol
intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol
form, which then attacks the electrophilic halogen.
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Mechanism of Acid-Catalyzed a-Chlorination
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Caption: Acid-catalyzed a-chlorination mechanism via an enol intermediate.

Characterization of a-Chlorobutyrophenone

Proper characterization is essential to confirm the identity and purity of the synthesized

product. The following tables summarize key physical and spectroscopic data for 2-chloro-1-

phenylbutan-1-one.

Physical and Chemical Properties

Experimental physical property data for a-Chlorobutyrophenone is not extensively reported.

The table below lists computed properties from chemical databases.[4]

Property Value Source

Molecular Formula C10H11CIO PubCheml[4]
Molecular Weight 182.64 g/mol PubChem[4]
IUPAC Name 2-chloro-1-phenylbutan-1-one PubCheml[4]
CAS Number 73908-29-9 PubChem[4]

Topological Polar Surface Area  17.1 A2

PubChem (Computed)[4]

XLogP3 3.2

PubChem (Computed)[4]

Spectroscopic Data (Predicted)
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Since experimental spectra are not readily available in the cited literature, the following data is
predicted based on the known structure and general spectroscopic principles.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at O ppm)

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic protons
~79-81 m 2H

(ortho to C=0)

Aromatic protons
~74-76 m 3H

(meta, para to C=0)
~5.1-523 t 1H -CH(CI)-
~19-22 m 2H -CHz2-CHs
~09-11 t 3H -CH2-CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCls)

Chemical Shift (6) ppm Assignment

~195 - 200 Carbonyl (C=0)
~135-138 Aromatic C (quaternary)
~133-135 Aromatic CH (para)

~128 - 130 Aromatic CH (ortho, meta)
~ 60 - 65 -CH(CI)-

~25-30 -CHa-

~10-15 -CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Vibration

~ 3060 Medium-Weak Aromatic C-H Stretch

~ 2970, 2880 Medium Aliphatic C-H Stretch

~ 1690 Strong Ketone C=0 Stretch

~ 1600, 1450 Medium Aromatic C=C Bending

~ 750 - 800 Strong C-CI Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Proposed Fragment Notes
Molecular ion peak, showing
isotopic pattern for one

182/184 [M]* _
chlorine atom (approx. 3:1
ratio).
Benzoyl cation, resulting from

105 [CeHsCO]* a-cleavage. Often the base
peak.[5]

77 [CeHs]* Phenyl cation.

147 [M-CI* Loss of chlorine radical.

Safety and Handling

o-Haloketones are generally considered to be irritants and lachrymatory agents.[6] All

manipulations should be performed in a well-ventilated fume hood. Personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents

used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react

violently with water. Appropriate care must be taken during handling and quenching

procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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